molecular formula C5H6N2O3 B11771153 3-(1,2,5-Oxadiazol-3-yl)propanoic acid

3-(1,2,5-Oxadiazol-3-yl)propanoic acid

Cat. No.: B11771153
M. Wt: 142.11 g/mol
InChI Key: QIKVQBBGBSGNTI-UHFFFAOYSA-N
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Description

3-(1,2,5-Oxadiazol-3-yl)propanoic acid is a heterocyclic compound containing an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,5-Oxadiazol-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of nitriles with hydroxylamine to form amidoximes, which then undergo cyclization to form the oxadiazole ring. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(1,2,5-Oxadiazol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxadiazole N-oxides, while reduction can yield various reduced oxadiazole derivatives .

Scientific Research Applications

3-(1,2,5-Oxadiazol-3-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,2,5-Oxadiazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
  • 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
  • 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid

Uniqueness

3-(1,2,5-Oxadiazol-3-yl)propanoic acid is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. Compared to other oxadiazole derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

3-(1,2,5-oxadiazol-3-yl)propanoic acid

InChI

InChI=1S/C5H6N2O3/c8-5(9)2-1-4-3-6-10-7-4/h3H,1-2H2,(H,8,9)

InChI Key

QIKVQBBGBSGNTI-UHFFFAOYSA-N

Canonical SMILES

C1=NON=C1CCC(=O)O

Origin of Product

United States

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